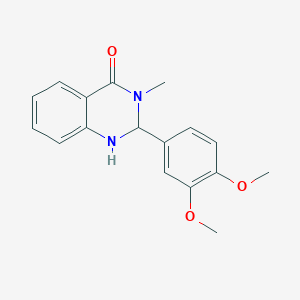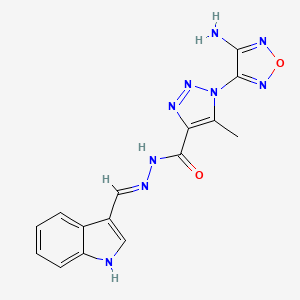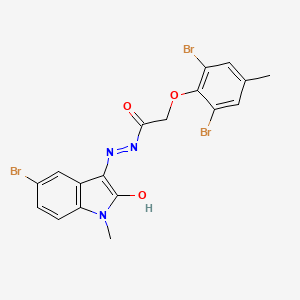![molecular formula C15H15N3OS B6012645 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6012645.png)
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a thieno[3,2-d]pyrimidin-4(3H)-one derivative and is structurally similar to the antiviral drug stavudine.
Wirkmechanismus
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one is converted to 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one-induced neurotoxicity leads to a range of biochemical and physiological effects, including motor deficits, cognitive impairment, and alterations in neurotransmitter systems. 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one administration in animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. This makes 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one an important tool for studying the mechanisms of Parkinson's disease and for testing potential therapeutic interventions.
Vorteile Und Einschränkungen Für Laborexperimente
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one also has a well-established mechanism of action and is relatively easy to administer to animals. However, 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several limitations, including its potential toxicity to humans and the fact that it only models a subset of Parkinson's disease symptoms.
Zukünftige Richtungen
For 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one research include developing more selective and less toxic analogs of 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one, studying the effects of 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one on other neurotransmitter systems, and using 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one in combination with other neurotoxic agents to model more complex neurodegenerative diseases. Additionally, 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one may be used to study the potential therapeutic effects of various drugs and compounds on Parkinson's disease.
Synthesemethoden
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one can be synthesized using a multistep procedure. The first step involves the synthesis of 2-chloro-3-methylpyridine, which is then reacted with 2-bromo-1-phenylethanol to form 2-(2-bromo-1-phenylethyl)-3-methylpyridine. The resulting compound is then reacted with thiourea to form 7-methyl-3-(2-(2-bromo-1-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one. Finally, the bromine atom is replaced with a methyl group using sodium hydride and dimethyl sulfate to yield 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively used in scientific research to study the biochemical and physiological effects of dopamine depletion in the brain. 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one administration in animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. This makes 7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one an important tool for studying the mechanisms of Parkinson's disease and for testing potential therapeutic interventions.
Eigenschaften
IUPAC Name |
7-methyl-3-(1-pyridin-3-ylpropan-2-yl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-8-20-14-13(10)17-9-18(15(14)19)11(2)6-12-4-3-5-16-7-12/h3-5,7-9,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBKOOAQKMJOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN(C2=O)C(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![3-{[(2-carboxy-1-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6012652.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
